L-Leucyl-L-glutaminyl-L-tryptophan
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Overview
Description
L-Leucyl-L-glutaminyl-L-tryptophan is a tripeptide composed of three amino acids: leucine, glutamine, and tryptophan. This compound has a molecular formula of C22H31N5O5 and a molecular weight of 445.51 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucyl-L-glutaminyl-L-tryptophan can be synthesized using enzymatic methods. One such method involves the use of L-amino acid ligase from Pseudomonas syringae, which catalyzes the condensation of unprotected amino acids in an ATP-dependent manner . The reaction conditions typically include a buffer solution, ATP, and the enzyme, with the reaction being carried out at a specific temperature and pH.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentative production using microbial enzymes. This method is cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-glutaminyl-L-tryptophan can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in modified tripeptides with different functional groups .
Scientific Research Applications
L-Leucyl-L-glutaminyl-L-tryptophan has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It is studied for its role in various biological processes and its potential as a bioactive peptide.
Industry: It is used in the production of functional peptides for food science, medicine, and cosmetics.
Mechanism of Action
The mechanism of action of L-Leucyl-L-glutaminyl-L-tryptophan involves its interaction with specific molecular targets and pathways. It can act as a signal molecule in various metabolic processes, inducing greater assimilation of nitrogen by plants . In medicine, it may exert its effects through interactions with specific receptors or enzymes, leading to therapeutic outcomes.
Comparison with Similar Compounds
L-Leucyl-L-glutaminyl-L-tryptophan can be compared with other similar tripeptides, such as:
L-Leucyl-L-isoleucine: Known for its antidepressant effects.
L-Glutaminyl-L-tryptophan: A precursor of L-glutamyl-L-tryptophan, which has antiangiogenic activity.
L-Leucyl-L-serine: Enhances saltiness in food applications.
These compounds share similar structures but have unique properties and applications, highlighting the versatility and potential of this compound in various fields.
Properties
CAS No. |
250653-25-9 |
---|---|
Molecular Formula |
C22H31N5O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H31N5O5/c1-12(2)9-15(23)20(29)26-17(7-8-19(24)28)21(30)27-18(22(31)32)10-13-11-25-16-6-4-3-5-14(13)16/h3-6,11-12,15,17-18,25H,7-10,23H2,1-2H3,(H2,24,28)(H,26,29)(H,27,30)(H,31,32)/t15-,17-,18-/m0/s1 |
InChI Key |
YSKSXVKQLLBVEX-SZMVWBNQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
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